molecular formula C10H11N3O B14702884 Phenyl N-cyano-N'-ethylcarbamimidate CAS No. 20494-36-4

Phenyl N-cyano-N'-ethylcarbamimidate

Cat. No.: B14702884
CAS No.: 20494-36-4
M. Wt: 189.21 g/mol
InChI Key: SBNYPMOAKGZBJH-UHFFFAOYSA-N
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Description

Phenyl N-cyano-N'-ethylcarbamimidate (CAS No. 20494-36-4) is an organoimidic acid derivative with the molecular formula C₁₀H₁₁N₃O and a molecular weight of 193.22 g/mol . Structurally, it features a cyanoimino group (-N-C≡N) bonded to an ethylcarbamimidate moiety and a phenyl ring (Fig. 1). This compound is part of the carbamimidate class, characterized by the functional group R-O-C(=NH)-NHR', where the cyano substitution enhances electrophilicity and reactivity in synthetic pathways.

Properties

CAS No.

20494-36-4

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

phenyl N-cyano-N'-ethylcarbamimidate

InChI

InChI=1S/C10H11N3O/c1-2-12-10(13-8-11)14-9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H,12,13)

InChI Key

SBNYPMOAKGZBJH-UHFFFAOYSA-N

Canonical SMILES

CCN=C(NC#N)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-cyano-N’-ethylcarbamimidate can be synthesized through the reaction of phenyl isocyanate with ethyl cyanoacetate. The reaction typically occurs in the presence of a base, such as sodium ethoxide, and is carried out under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of Phenyl N-cyano-N’-ethylcarbamimidate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-cyano-N’-ethylcarbamimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted carbamimidates.

    Hydrolysis: Amides and carboxylic acids.

    Cycloaddition: Heterocyclic compounds.

Scientific Research Applications

Phenyl N-cyano-N’-ethylcarbamimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl N-cyano-N’-ethylcarbamimidate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The cyano group acts as an electrophile, facilitating various substitution and addition reactions. The phenyl group provides stability to the molecule, while the ethyl group influences its reactivity .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

  • Molecular Formula: C₁₄H₈ClNO₂
  • Key Features : A phthalimide derivative with a chloro substituent and phenyl group (Fig. 1 in ).
  • Applications: Primarily used as a monomer precursor for polyimides and diphenylthioether dianhydrides .
  • Comparison: Reactivity: The chloro group in 3-chloro-N-phenyl-phthalimide facilitates nucleophilic aromatic substitution, whereas the cyano group in phenyl N-cyano-N'-ethylcarbamimidate enhances electrophilic reactivity. Synthetic Utility: Both compounds serve as intermediates, but 3-chloro-N-phenyl-phthalimide is specialized for polymer synthesis, while carbamimidates are more versatile in forming urea or guanidine derivatives.

N-Cyanoiminocarbonyl Derivatives

  • General Structure : R-N-C≡N-C(=O)-R'
  • Synthesis Methods: Reaction of thioureas with lead cyanamide . Use of dimethyl cyanodithioimidocarbonate with alkylamines .
  • Comparison: Functional Groups: Unlike this compound, these derivatives incorporate a carbonyl group, broadening their utility in forming heterocycles (e.g., triazines). Reactivity: Both classes exhibit high electrophilicity at the cyano nitrogen, but the carbonyl in N-cyanoiminocarbonyls allows additional conjugation and stabilization.

N-Phenyl-N'-diethylaminocarbamide

  • Molecular Formula : C₁₁H₁₅N₃O
  • Key Features : A carbamide (urea) derivative with phenyl and diethylamine groups .
  • Comparison :
    • Functional Groups : Contains a urea (-NH-C(=O)-NH-) core, contrasting with the carbamimidate (-O-C(=NH)-NH-) structure.
    • Applications : Carbamides are common in drug design (e.g., antidiabetic agents), while carbamimidates are more reactive and suited for dynamic covalent chemistry.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight CAS Number Key Functional Groups Primary Applications
This compound C₁₀H₁₁N₃O 193.22 20494-36-4 Cyano, carbamimidate Synthetic intermediate
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Not provided Chloro, phthalimide Polymer synthesis
N-Phenyl-N'-diethylaminocarbamide C₁₁H₁₅N₃O 205.26 Not provided Urea, diethylamine Pharmaceutical intermediates
N-Cyanoiminocarbonyl derivatives Variable Variable Variable Cyano, carbonyl, imino Heterocycle synthesis

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